2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is known for its potential biological activities, making it a valuable target for synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzophenone with 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the formation of the dihydroquinazolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone and dihydroquinazoline derivatives.
Scientific Research Applications
2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in disease processes or interact with cellular receptors to modulate biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Quinazolinone derivatives: Widely studied for their pharmacological activities, such as antitumor and anti-inflammatory effects.
Uniqueness
2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of a quinazolinone core with phenyl and pyridinyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15N3O |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-phenyl-3-pyridin-2-yl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H15N3O/c23-19-15-10-4-5-11-16(15)21-18(14-8-2-1-3-9-14)22(19)17-12-6-7-13-20-17/h1-13,18,21H |
InChI Key |
LNDCDPOELJNVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Origin of Product |
United States |
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